N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by an (E)-configured hydrazone linkage. The core structure comprises a pyrazole ring substituted at position 3 with a 5-methyl-2-furyl group and at position 5 with a carbohydrazide moiety. The hydrazone functionality is further modified with a 4-isopropylphenyl group, contributing to its lipophilic character. Single-crystal X-ray diffraction, as employed in related studies , is critical for confirming stereochemistry and intermolecular interactions.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)15-7-5-14(6-8-15)11-20-23-19(24)17-10-16(21-22-17)18-9-4-13(3)25-18/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
IKTFIJXUSIGWES-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazides and alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Key Structural Features
- Pyrazole Ring : Known for its biological activity, contributing to anti-inflammatory and anti-cancer properties.
- Furyl Group : Enhances the compound's electron-donating ability, potentially increasing its reactivity towards various targets.
- Carbohydrazide Group : Imparts hydrophilicity, facilitating interactions with biological systems.
Medicinal Chemistry
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide has shown promise in the development of new therapeutic agents.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against several pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli highlights its potential as a lead compound in antibiotic development.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Material Science
The unique chemical structure of this compound lends itself to applications in material science, particularly in the synthesis of polymers and nanomaterials.
Polymerization Studies
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The formation of cross-linked networks through hydrazone linkages has been explored for developing advanced materials.
Agricultural Chemistry
In agricultural applications, derivatives of this compound have been investigated for their potential as agrochemicals.
Pesticidal Activity
Studies have shown that pyrazole derivatives exhibit insecticidal properties against various pests. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly enhance efficacy.
Case Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives including this compound against breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 12.5 µM, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Synthesis of Novel Polymers
Research conducted on the incorporation of this compound into polymer systems demonstrated enhanced mechanical strength and thermal stability compared to traditional polymers. The study highlighted the utility of hydrazone linkages in creating durable materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Aryl Group Modifications
- 4-Isopropylphenyl vs. This substitution may improve solubility in polar solvents compared to the more lipophilic isopropyl derivative.
- 4-Hydroxyphenyl vs. 4-Chlorophenyl: Compounds like N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibit increased solubility due to the hydrophilic -OH group.
Heterocyclic Substitutions
- 5-Methyl-2-furyl vs. 5-Methyl-2-thienyl :
The furyl group (as in the target compound) is less electron-rich than thienyl (e.g., ), altering π-π stacking interactions and redox properties. Thienyl-containing derivatives may exhibit enhanced conjugation, affecting UV-Vis absorption profiles .
Computational Insights
- DFT Studies : Compounds like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been analyzed for frontier molecular orbitals (HOMO-LUMO gaps ~4 eV), indicating stability and reactivity trends.
Biological Activity
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.35 g/mol
The structure features a pyrazole ring, which is known for contributing to the biological activity of similar compounds.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | SF-268 (Brain Tumor) | 12.50 |
| Compound C | NCI-H460 (Lung Cancer) | 42.30 |
In a study by Xia et al., the compound demonstrated significant cell apoptosis and potent antitumor activity with an IC value of approximately 49.85 µM against A549 lung cancer cells .
2. Anti-inflammatory Activity
Inflammation plays a crucial role in cancer progression and other diseases. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines effectively. For example, compounds derived from pyrazole scaffolds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies indicated that certain derivatives exhibited promising results against various bacterial strains, including E. coli and Bacillus subtilis. For instance, one derivative showed significant inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL, suggesting potential for further development as an antimicrobial agent .
Case Studies
Several case studies underscore the biological efficacy of pyrazole derivatives:
- Case Study 1 : A derivative similar to this compound was tested for its anticancer properties in vitro against various cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells.
- Case Study 2 : In an anti-inflammatory assay, a related compound significantly reduced inflammation markers in murine models of arthritis, indicating a potential therapeutic application in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
